7-SulfocholicAcidDisodiumSalt
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Overview
Description
7-Sulfocholic Acid Disodium Salt, also known as cholic acid 7-sulfate disodium salt, is a complex bile acid derivative. This compound is frequently utilized in research on various liver pathologies such as cholestasis. Its potential therapeutic efficacy extends beyond liver diseases to encompass a range of metabolic disorders, offering a promising avenue for further investigation and clinical application .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7-Sulfocholic Acid Disodium Salt typically involves the sulfonation of cholic acid. The process begins with the reaction of cholic acid with sulfur trioxide or chlorosulfonic acid, leading to the formation of cholic acid 7-sulfate. This intermediate is then neutralized with sodium hydroxide to yield the disodium salt form. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of 7-Sulfocholic Acid Disodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is typically purified through crystallization and filtration techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 7-Sulfocholic Acid Disodium Salt undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-Sulfocholic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in bile acid metabolism and its effects on liver function.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of 7-Sulfocholic Acid Disodium Salt involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Cholic Acid: The parent compound of 7-Sulfocholic Acid Disodium Salt, used in bile acid research.
Deoxycholic Acid: Another bile acid derivative with similar applications in liver research.
Ursodeoxycholic Acid: A bile acid used therapeutically for liver diseases.
Uniqueness: 7-Sulfocholic Acid Disodium Salt is unique due to its sulfonated structure, which enhances its solubility and excretion compared to other bile acids. This property makes it particularly useful in research focused on liver detoxification and bile acid metabolism .
Properties
Molecular Formula |
C24H38Na2O8S |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
disodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O8S.2Na/c1-13(4-7-21(27)28)16-5-6-17-22-18(12-20(26)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)32-33(29,30)31;;/h13-20,22,25-26H,4-12H2,1-3H3,(H,27,28)(H,29,30,31);;/q;2*+1/p-2/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-;;/m1../s1 |
InChI Key |
SJQFLGXDOGCPSN-RCVKHMDESA-L |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)[O-])O)C.[Na+].[Na+] |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)[O-])O)C.[Na+].[Na+] |
Origin of Product |
United States |
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